Sodium bisulfite

Descripción general

Descripción

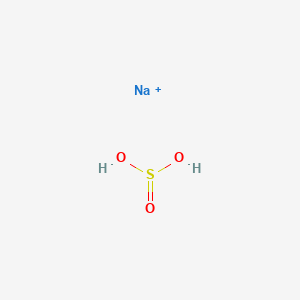

Chemical Structure and Properties Sodium bisulfite (NaHSO₃) is an inorganic compound with a molecular weight of 104.05 g/mol . It is a weak acid with a pH range of 3.6–4.6 in aqueous solutions, depending on concentration . Its structure consists of a sodium cation (Na⁺) and a bisulfite anion (HSO₃⁻), where sulfur exists in the +4 oxidation state . This compound acts as a strong reducing agent, neutralizing oxidizing agents like chlorine and oxygen, and is highly soluble in water .

Métodos De Preparación

Fundamental Chemical Principles of Sodium Bisulfite Formation

This compound exists in equilibrium with other sulfite species in aqueous solutions, complicating its isolation. The compound is typically produced through acid-base reactions between sulfur dioxide and sodium-containing bases, with the general reaction proceeding as:

This exothermic reaction forms the basis of both laboratory and industrial synthesis routes . However, the propensity of bisulfite ions () to disproportionate into metabisulfite () and sulfite () under varying pH and temperature conditions necessitates precise process control .

Traditional Laboratory Synthesis Methods

Reaction of Sodium Hydroxide with Sulfur Dioxide

The most straightforward method involves bubbling SO₂ gas through a cooled sodium hydroxide solution. Stoichiometric control is critical to avoid over-saturation, which leads to sodium metabisulfite () crystallization . The reaction proceeds in two stages:

Excess SO₂ drives the equilibrium toward bisulfite formation, but yields rarely exceed 70% due to competing side reactions .

Sodium Bicarbonate Neutralization

Alternative approaches use sodium bicarbonate () to mitigate hydroxide-induced side products:

This method generates fewer impurities but requires rigorous CO₂ venting to prevent pressure buildup in closed systems .

Industrial Production Techniques

Wellman-Lord Process Integration

Large-scale NaHSO₃ production often occurs as part of flue gas desulfurization systems. In the Wellman-Lord process, SO₂-rich gases are scrubbed with sodium sulfite solutions, forming bisulfite:

This method achieves 85–90% SO₂ absorption efficiency but requires continuous pH monitoring to prevent sulfite oxidation .

Purge Stream Utilization from Sodium Sulfite Manufacturing

Modern industrial plants optimize resource recovery by converting sodium sulfite () purge streams into NaHSO₃. A patented process involves:

-

Crystallizer Purge Extraction : Removing impurity-laden streams (21.5 wt.% , 0.1 wt.% NaCl) from sodium sulfite crystallizers .

-

SO₂ Infusion : Reacting the purge stream with gaseous SO₂ at 90°F (32°C) to achieve:

-

Product Isolation : Recovering solutions containing 26–30 wt.% NaHSO₃ through vacuum evaporation .

Table 1: Industrial Process Parameters for Purge Stream Conversion

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| pH | 4.0–4.5 | Minimizes formation |

| Temperature | 85–95°F (29–35°C) | Maximizes SO₂ solubility |

| SO₂ Flow Rate | 5–6 scfm | Prevents gas entrainment |

| NaCl Content | <1.7 wt.% | Reduces product contamination |

Data derived from pilot-scale trials shows 27.8% average NaHSO₃ yield with 94.3% sulfite conversion efficiency .

Process Optimization and Challenges

Crystallization Dynamics

Attempts to crystallize pure NaHSO₃ invariably produce due to the equilibrium:

Industrial solutions stabilize bisulfite by maintaining:

-

Temperatures below 40°C

-

Sulfur dioxide partial pressures >0.15 atm

Impurity Management

Chloride ions from sodium chloride (NaCl) in purge streams reduce product quality. Countermeasures include:

-

Ion-Exchange Membranes : Reducing NaCl content from 1.7 wt.% to 0.3 wt.%

-

Crystallizer pH Modulation : Maintaining pH 8.5–10.5 to precipitate while retaining NaCl in solution .

Comparative Analysis of Synthesis Routes

Table 2: Efficiency Metrics Across Production Methods

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/t) | Scalability |

|---|---|---|---|---|

| Lab-Scale (NaOH) | 65–70 | 92–95 | 320 | Limited |

| Industrial Purge | 85–90 | 88–91 | 185 | High |

| Wellman-Lord | 78–82 | 94–96 | 210 | Moderate |

Purge stream conversion emerges as the most economically viable method, reducing raw material costs by 40% compared to conventional routes .

Análisis De Reacciones Químicas

- El bisulfito de sodio experimenta varias reacciones:

- Reacciones de reducción: Actúa como un agente reductor debido a la presencia de dióxido de azufre.

- Descomposición del hipoclorito residual: Se utiliza en la industria del blanqueo.

- Los reactivos comunes incluyen dióxido de azufre y bases.

- Los principales productos dependen de las condiciones específicas de la reacción .

Aplicaciones Científicas De Investigación

Food Industry

Preservative and Antioxidant

Sodium bisulfite is widely used as a food additive to prevent browning and spoilage in fruits and vegetables. It acts as an antioxidant by inhibiting enzymatic reactions that lead to discoloration. The European Food Safety Authority (EFSA) has evaluated its safety and established acceptable daily intake levels, confirming that this compound is generally recognized as safe when used within specified limits .

Table 1: Applications in Food Preservation

| Application | Description |

|---|---|

| Fruit and Vegetable Preservation | Prevents browning in cut fruits and vegetables |

| Wine Production | Acts as an antioxidant and stabilizer |

| Dried Fruits | Maintains color and freshness |

Water Treatment

Dechlorination Agent

this compound is extensively used in municipal water treatment facilities to remove excess chlorine from drinking water. It reacts with chlorine to form harmless chloride ions, making it a crucial component in ensuring water safety .

Wastewater Treatment

In industrial applications, this compound is employed for dechlorination in wastewater treatment processes, particularly in the pulp and paper industry, where it neutralizes chlorine residues .

Chemical Synthesis

Reducing Agent

this compound serves as a mild reducing agent in various chemical reactions, including the synthesis of organic compounds. It is utilized in the production of intermediates for pharmaceuticals such as analgin and aminopyrine .

Bleaching Agent

In the textile industry, this compound is used for bleaching fabrics, particularly cotton and jute. Its reducing properties help achieve desired whiteness without damaging the fibers .

Pharmaceutical Applications

Stabilization of Drugs

In pharmaceuticals, this compound is often included in formulations to stabilize active ingredients against oxidation. For example, menadione this compound is used in injectable solutions to enhance stability under light exposure .

Biochemical Research

DNA Methylation Studies

this compound is employed in molecular biology for DNA methylation analysis. It converts unmethylated cytosines to uracils, allowing researchers to study methylation patterns in genomic DNA . This application has significant implications in epigenetics and cancer research.

Case Studies

-

Food Safety Evaluation

A study published by EFSA evaluated the long-term effects of this compound consumption on human health. The findings indicated no significant genotoxicity or carcinogenicity associated with its use as a food additive, supporting its continued use within established limits . -

Wastewater Treatment Efficiency

Research demonstrated that this compound effectively reduced chlorine levels in wastewater from textile manufacturing processes, leading to improved environmental compliance and reduced toxicity for aquatic life .

Mecanismo De Acción

- El mecanismo exacto por el cual el bisulfito de sodio ejerce sus efectos varía según la aplicación específica.

- En los tratamientos capilares, es probable que interactúe con los enlaces disulfuro de las proteínas queratínicas.

- Se necesitan más investigaciones para dilucidar completamente sus dianas moleculares y vías .

Comparación Con Compuestos Similares

Sodium Bisulfite vs. Sodium Metabisulfite

Key Distinction : Sodium metabisulfite releases more sulfur dioxide (SO₂) upon decomposition, enhancing its antimicrobial potency but requiring stricter handling . This compound is preferred in DNA research due to its gentler conversion of cytosines .

This compound vs. Sodium Bisulfate

Key Distinction : this compound’s sulfite ion (SO₃²⁻) provides reducing properties, while bisulfate’s sulfate ion (SO₄²⁻) lacks this capability .

This compound vs. Ascorbic Acid

Key Distinction : Ascorbic acid is biocompatible and used in food/medicine, whereas this compound is cost-effective for industrial-scale dechlorination .

Actividad Biológica

Sodium bisulfite (NaHSO₃) is a chemical compound widely recognized for its applications in various fields, including food preservation, water treatment, and pharmaceuticals. Its biological activity is primarily linked to its antimicrobial properties and effects on cellular metabolism. This article delves into the biological activity of this compound, supported by case studies, research findings, and relevant data tables.

Antimicrobial Properties

This compound exhibits significant bactericidal and antiproliferative effects against various microorganisms. A study demonstrated that this compound effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Serratia marcescens, and Pseudomonas aeruginosa in a catheter lumen model. The results indicated that this compound significantly reduced the colony-forming units (CFUs) of these bacteria over time, showcasing its potential as an antimicrobial agent in clinical settings .

Table 1: Antimicrobial Effects of this compound

| Pathogen | Initial CFUs/mL | CFUs/mL after 48h | CFUs/mL after 72h |

|---|---|---|---|

| Staphylococcus aureus | 9.3 × 10² | 9.7 × 10⁵ | 3.1 × 10⁷ |

| Bacillus cereus | 7.1 × 10⁵ | 2.0 × 10⁷ | 3.3 × 10⁹ |

| Pseudomonas aeruginosa | 4.3 × 10¹ | 1.0 × 10³ | 9.4 × 10³ |

The bactericidal action of this compound is attributed to its ability to disrupt ATP synthesis and inhibit bacterial metabolism, leading to cell death. Additionally, this compound has been shown to induce oxidative stress in intestinal cells, which can result in inflammation and altered biothiol levels . This dual role as an antimicrobial agent and a potential disruptor of cellular homeostasis highlights the need for careful consideration of its use in food and pharmaceutical applications.

Case Studies on Environmental Applications

This compound has also been employed in environmental management, particularly in ballast water treatment to prevent the spread of invasive species. Its effectiveness in deactivating harmful microorganisms makes it a valuable tool for compliance with international maritime regulations . Regional case studies indicate varying degrees of success in implementing this compound-based treatments across different maritime regions.

Table 2: Regional Case Studies on this compound Use

| Region | Application | Outcome |

|---|---|---|

| North Atlantic | Ballast water treatment | Compliance with environmental standards |

| Asia-Pacific | Invasive species management | Effective prevention of ecological imbalances |

| European Waters | Maritime conservation efforts | Enhanced regulatory compliance |

Safety and Toxicological Concerns

While this compound is generally regarded as safe when used within established limits, concerns regarding its potential toxicity have been raised. A study highlighted that exposure to this compound can lead to increased levels of homocysteine while decreasing cysteine levels, promoting oxidative stress and inflammation in intestinal cells . The European Food Safety Authority (EFSA) has established acceptable daily intake levels for sulfites, including this compound, but noted uncertainties regarding their long-term effects on human health .

Toxicological Data Summary

- No Observed Adverse Effect Level (NOAEL) : Identified at 70 mg SO₂ equivalent/kg body weight per day.

- Current Acceptable Daily Intake (ADI) : Set at 0.7 mg SO₂ equivalent/kg body weight per day.

Q & A

Basic Research Questions

Q. How does sodium bisulfite treatment enable DNA methylation analysis?

this compound converts unmethylated cytosines to uracil while leaving methylated cytosines intact. Post-conversion, PCR amplification replaces uracil with thymine, allowing methylation status to be inferred via sequencing or methylation-specific primers. This forms the basis for techniques like Methylation-Specific PCR (MSP) and Bisulfite Sequencing .

Key Protocol Steps :

- Denature DNA (95°C for 5–10 minutes) to expose single strands.

- Incubate with this compound (50–60°C for 12–16 hours) for cytosine conversion.

- Purify DNA to remove bisulfite residues, yielding single-stranded DNA (ssDNA) with 20–30 ng/µl average yield .

Q. What are common pitfalls in bisulfite conversion, and how can they be mitigated?

Incomplete conversion due to inadequate denaturation or reaction time can lead to false methylation signals. Solutions include:

- Using fresh sodium hydroxide for denaturation.

- Optimizing incubation times (e.g., multi-step denaturation at 95°C and 60°C cycles) for low-concentration DNA .

- Validating conversion efficiency by sequencing non-CpG cytosines, which should fully convert to thymine .

Q. How to design primers for bisulfite-converted DNA?

Bisulfite treatment reduces sequence complexity (C→T), complicating primer design. Best practices include:

- Avoiding CpG sites in primer regions to ensure unbiased amplification.

- Using tools like MethPrimer or BiSearch to account for sequence redundancy and ensure specificity . Example: Primers targeting the ESR1 locus (forward: TCCTAAAAACTACACTTACTCCC; reverse: GTAGGGTAGAAGGTTTAGAA) avoid CpG-rich regions .

Advanced Research Questions

Q. What computational challenges arise in bisulfite sequencing data analysis?

Bisulfite-treated reads have reduced complexity (C→T transitions), complicating alignment to reference genomes. Solutions include:

- Probabilistic alignment algorithms (e.g., Bismark) to handle C/T polymorphisms.

- Methylation scoring tools (e.g., MethylKit) to quantify methylation heterogeneity at single-base resolution .

Q. How can NGS-based amplicon sequencing enhance methylation analysis?

Combining bisulfite conversion with targeted amplification and NGS enables genome-wide, quantitative methylation profiling. Workflow steps:

- First PCR: Amplify bisulfite-converted DNA with gene-specific primers.

- Second PCR: Add sequencing adapters for NGS library preparation.

- Data analysis pipelines (e.g., BS-Seq2) to map reads and calculate methylation ratios .

Q. What strategies optimize bisulfite treatment for low-DNA samples (e.g., liquid biopsies)?

- Use optimized kits (e.g., EpiTect Bisulfite Kit) for low-input DNA (1–500 ng).

- Implement post-bisulfite PCR amplification to compensate for DNA degradation.

- Validate results with spike-in controls to assess conversion efficiency and PCR bias .

Q. Data Contradictions and Methodological Considerations

Q. How to resolve discrepancies between bisulfite sequencing and other methylation assays?

Discrepancies may arise from incomplete conversion, PCR bias, or platform sensitivity. Mitigation strategies:

- Cross-validate using orthogonal methods (e.g., MethylLight for quantitative validation ).

- Apply statistical filters to exclude reads with <95% conversion efficiency .

Q. Why does bisulfite sequencing yield variable results in aging tissues?

Aged DNA may fragment during bisulfite treatment, leading to loss of long amplicons. Recommendations:

- Design shorter amplicons (<200 bp) to accommodate degraded DNA.

- Use mild bisulfite protocols (e.g., lower temperature steps) to preserve nuclear integrity in paraffin sections .

Propiedades

IUPAC Name |

sodium;hydrogen sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAQJAXMDSEUJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaHSO3, HNaO3S | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sodium bisulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_bisulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034902 | |

| Record name | Sodium bisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium bisulfite appears as white crystals or crystalline powder. Slight sulfurous odor. Specific gravity 1.48. Strong irritant to skin and tissue., Dry Powder; Liquid, A clear, colourless to yellow solution, White crystals or powder with a slight odor of sulfur dioxide; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., White crystals or powder with a slight odor of sulfur dioxide. | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM BISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium bisulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), 104 °C, decomposes, Decomposes | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

29 % (NIOSH, 2023), Sol in 3.5 parts cold water, in 2 parts boiling water, in about 70 parts alcohol., 29% | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48, Relative density (water = 1): 1.34 | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Vapor pressure, kPa at 20 °C: 2.4 | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystal or crystalline powder, GRANULAR POWDER | |

CAS No. |

7631-90-5 | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bisulfite [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium bisulfite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfurous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium bisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogensulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZX5469Z6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Decomposes (NIOSH, 2023), Decomposes, decomposes | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.